(S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one
Overview
Description
(S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one is an organic compound with a complex structure that includes a furan ring substituted with benzyloxy, hydroxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyloxy group: This step often involves the use of benzyl alcohol and a suitable activating agent to facilitate the substitution reaction.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced under suitable conditions to form a tetrahydrofuran derivative.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides or sulfonates can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the furan ring may produce a tetrahydrofuran derivative.
Scientific Research Applications
(S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: It may serve as a lead compound in drug discovery and development.
Industry: It can be used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan ring may also play a role in the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one: can be compared with other furan derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyloxy and hydroxy groups on the furan ring makes it a versatile intermediate for further functionalization and application in various fields.
Properties
IUPAC Name |
(2S)-3-hydroxy-2-methyl-4-phenylmethoxy-2H-furan-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-8-10(13)11(12(14)16-8)15-7-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOBQZAEPCZWKS-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C(=O)O1)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=C(C(=O)O1)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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